Methyl 2-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Methyl 2-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a structurally complex molecule featuring a fused tetrahydrobenzo[b]thiophene core, a pyrrolidine-2-carboxamide moiety modified with a 4-chlorophenylsulfonyl group, and a methyl ester functionality.
Properties
IUPAC Name |
methyl 2-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O5S2/c1-29-21(26)18-15-5-2-3-7-17(15)30-20(18)23-19(25)16-6-4-12-24(16)31(27,28)14-10-8-13(22)9-11-14/h8-11,16H,2-7,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGDVORHMOFBCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with potential therapeutic applications. Its biological activity has been studied in various contexts, particularly in cancer treatment and as an anti-inflammatory agent. This article reviews the current understanding of its biological properties, including mechanisms of action, efficacy in different biological models, and structure-activity relationships.
Chemical Structure and Properties
The compound belongs to a class of benzo[b]thiophene derivatives characterized by a pyrrolidine moiety and a sulfonamide group. The presence of these functional groups suggests a multifaceted mechanism of action, which may involve interactions with various biological targets.
In Vitro Studies
In vitro studies using various cancer cell lines have demonstrated that the compound exhibits significant cytotoxicity. For example:
- MCF-7 Cells : Induced apoptosis and necrosis were observed with a substantial reduction in cell viability .
- HepG-2 Cells : Similar cytotoxic effects were noted in liver cancer models, indicating broad-spectrum antitumor activity.
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound:
- Tumor Xenograft Models : In vivo studies indicated that treatment with the compound led to reduced tumor growth rates and improved survival outcomes compared to untreated controls .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the benzo[b]thiophene scaffold and the pyrrolidine ring can significantly influence biological activity. For instance:
- Substituent Variations : Alterations in the 4-chlorophenyl group or variations in the sulfonamide moiety can enhance or diminish activity against specific targets.
| Structural Feature | Modification | Effect on Activity |
|---|---|---|
| 4-Chlorophenyl Group | Substitution with other halogens | May enhance cytotoxicity |
| Pyrrolidine Ring | Altering substituents | Affects binding affinity to targets |
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Breast Cancer Treatment : A study demonstrated that compounds with similar structures effectively targeted STAT3 signaling pathways, leading to apoptosis in breast cancer cells .
- Hepatocellular Carcinoma : Another case study indicated that related benzo[b]thiophene derivatives showed promise as HCV replication inhibitors, suggesting potential dual action against liver-related diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural elements can be compared to analogs in the provided evidence and broader literature:
Key Observations:
Sulfonamide vs. Trifluoromethyl Groups: The 4-chlorophenylsulfonyl group in the target compound contrasts with the trifluoromethyl and pyrimidine substituents in the patent example. Sulfonamides are known for hydrogen-bonding interactions in enzyme active sites, while trifluoromethyl groups enhance metabolic stability .
Synthetic Complexity: The patent’s use of a Mitsunobu reaction and tert-butyl protection suggests that similar strategies might be required for synthesizing the target compound’s pyrrolidine moiety, though the tetrahydrobenzo[b]thiophene core would necessitate additional steps (e.g., cyclization or thiophene functionalization) .
Research Findings and Data Gaps
While direct data for the target compound are absent in the provided evidence, the following insights can be extrapolated:
- Bioactivity Potential: Sulfonamide-pyrrolidine hybrids, such as those in EP 4374877 A2, often exhibit kinase or protease inhibitory activity. The benzo[b]thiophene moiety may further enhance lipophilicity, impacting membrane permeability .
- Stability and Reactivity: The 4-chlorophenylsulfonyl group likely improves oxidative stability compared to non-halogenated analogs, as seen in sulfonamide-containing pharmaceuticals.
- Purification Challenges : Reverse-phase chromatography (used in the patent example) is a standard method for isolating polar heterocycles, suggesting its applicability for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
